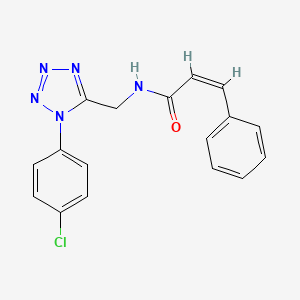
(Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide
説明
(Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway and plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用機序
(Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK activity by (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide leads to downstream inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and physiological effects:
(Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide has been shown to induce apoptosis and cell cycle arrest in malignant B-cells. In addition, (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide has been shown to inhibit tumor growth and metastasis in preclinical models of B-cell malignancies. (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
実験室実験の利点と制限
One advantage of (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is its selectivity for BTK, which minimizes off-target effects. (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is its potential for resistance development, as has been observed with other BTK inhibitors.
将来の方向性
For the development of (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide include the evaluation of its efficacy in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. In addition, the potential for resistance development to (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide should be further investigated, and strategies to overcome resistance should be explored. Finally, the potential for (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide to be used in other BTK-driven diseases, such as autoimmune disorders, should be investigated.
科学的研究の応用
(Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells. (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
特性
IUPAC Name |
(Z)-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-14-7-9-15(10-8-14)23-16(20-21-22-23)12-19-17(24)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,24)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUQFFZUPMZIAQ-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-(4-{3-[(4-chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B3410473.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B3410474.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B3410476.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3410490.png)
![4-Chloro-2-{4-[3-(phenylsulfonyl)propanoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3410496.png)
![4-Chloro-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3410499.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B3410508.png)
![4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3410511.png)
![4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3410516.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B3410524.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3410528.png)
![2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B3410540.png)
![4-fluoro-N-{2-[6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide](/img/structure/B3410557.png)
![N-{2-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B3410568.png)